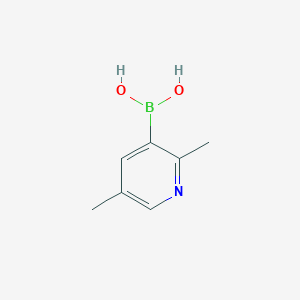

(2,5-dimethylpyridin-3-yl)boronic Acid

Vue d'ensemble

Description

(2,5-Dimethylpyridin-3-yl)boronic acid is a chemical compound with the following properties:

- Molecular Formula : C<sub>7</sub>H<sub>10</sub>BNO<sub>2</sub>

- Molecular Weight : 150.97 g/mol

- IUPAC Name : (2,5-Dimethylpyridin-3-yl)boronic acid

- SMILES : CC1=CN=C©C(=C1)B(O)O

Synthesis Analysis

Boronic acids are commonly synthesized through various methods, including Suzuki–Miyaura coupling, hydroboration, and other boron-based reactions. However, specific synthetic routes for this compound would require further investigation.

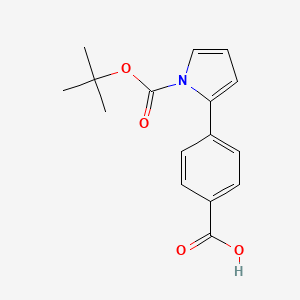

Molecular Structure Analysis

The molecular structure of (2,5-dimethylpyridin-3-yl)boronic acid consists of a pyridine ring with two methyl groups at positions 2 and 5, along with a boronic acid functional group.

Chemical Reactions Analysis

Boronic acids participate in various reactions, including Suzuki–Miyaura cross-coupling, which is widely applied for carbon–carbon bond formation. The interaction of boronic acids with diols and strong Lewis bases (such as fluoride or cyanide anions) makes them useful in sensing applications.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Purity : 98%

- Storage Temperature : Normal

- Hazard Statements : May damage fertility and the unborn child

Applications De Recherche Scientifique

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

-

Sensing Applications

- Field : Chemistry and Biochemistry .

- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : This interaction allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Biomedical Applications

- Field : Biomedical Engineering .

- Application Summary : Biomedical polymers, which can be made from boronic acids, have been extensively developed for promising applications in a lot of biomedical fields .

- Methods of Application : These include therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

- Results or Outcomes : The specific results or outcomes would depend on the specific application, but generally, these applications aim to improve health outcomes .

-

Brain-Computer Interface Devices

- Field : Neuroscience and Biomedical Engineering .

- Application Summary : Brain-computer interface (BCI) devices, which can be made from boronic acids, translate signals in the brain into text .

- Methods of Application : These technologies are trained to interpret speech that is at least partly vocalized or mimed .

- Results or Outcomes : These technologies have reached speeds of 62–78 words per minute for some people .

Safety And Hazards

Boric acid is considered hazardous, and precautions should be taken during handling. It may damage fertility and the unborn child.

Orientations Futures

Research on boronic acids continues to evolve, with applications ranging from therapeutics to separation technologies. Further studies may explore novel detection methodologies and interactions with proteins.

Please note that this analysis is based on available information, and specific details may require further investigation.

Propriétés

IUPAC Name |

(2,5-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMKPXQJBGSLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376732 | |

| Record name | 2,5-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-dimethylpyridin-3-yl)boronic Acid | |

CAS RN |

1029654-18-9 | |

| Record name | B-(2,5-Dimethyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

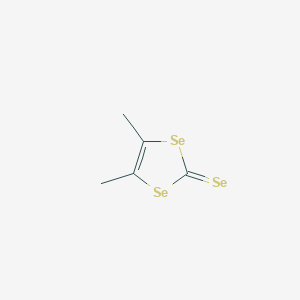

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

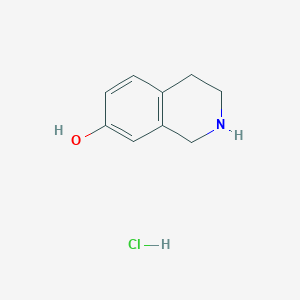

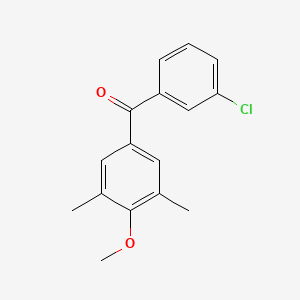

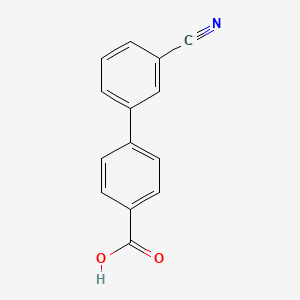

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)